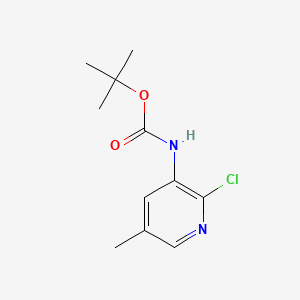

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAUUZRWGHXLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvent Selection

Temperature Control

化学反応の分析

Types of Reactions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 2-chloro-5-methylpyridine and tert-butyl alcohol.

科学的研究の応用

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is used in various scientific research applications, including:

Organic synthesis: As a protecting group for amines, it facilitates the selective modification of other functional groups in complex molecules.

Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Biological research: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

作用機序

The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

類似化合物との比較

Table 1: Comparison of Pyridine Carbamate Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the target compound (electron-withdrawing) may reduce electron density on the pyridine ring compared to methoxy-substituted analogs (electron-donating), affecting reactivity in aromatic substitution reactions . Bromine vs. Chlorine: Bromine in analogs (e.g., ) offers superior leaving-group ability in cross-coupling reactions but increases molecular weight and cost .

Physicochemical Properties :

- Solubility : Methoxy-substituted derivatives (e.g., tert-Butyl 5-methoxypyridin-3-ylcarbamate) are likely more polar and water-soluble than chloro- or methyl-substituted variants due to the oxygen atom’s hydrogen-bonding capacity .

- Stability : The tert-butyl group enhances stability against hydrolysis under basic conditions, a common feature across all listed carbamates .

Commercial Availability :

- Methoxy- and bromo-substituted carbamates are commercially available at $400 per gram (e.g., ), suggesting standardized synthetic routes. The target compound’s absence from price lists may indicate niche use or proprietary synthesis .

生物活性

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.68 g/mol. The compound features a pyridine ring substituted with a chloro group and a tert-butyl carbamate moiety, which may influence its biological activity through steric effects and electronic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor for certain kinases, potentially modulating signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and lymphomas . The specific inhibitory activity of this compound against these targets remains an area for further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the pharmacological profile of related compounds. For example, one study examined the thermal denaturation midpoint () shifts in various kinases upon treatment with similar pyridine derivatives, providing insights into binding affinity and selectivity .

Table 1: In Vitro Activity Profiles of Pyridine Derivatives

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | SYK | 1.2 | High selectivity |

| Compound B | CaMK1D | 0.8 | Improved potency |

| This compound | TBD | TBD | Under investigation |

Therapeutic Implications

The potential therapeutic applications of this compound include its use as a drug candidate in treating autoimmune diseases and certain cancers. Its ability to selectively inhibit specific kinases could lead to reduced side effects compared to less selective agents.

Case Studies

- Autoimmune Disease Treatment : A study highlighted the effectiveness of similar compounds in reducing symptoms in animal models of autoimmune diseases, suggesting that this compound could have comparable effects .

- Cancer Research : Another investigation focused on the antiproliferative effects of pyridine derivatives in cancer cell lines, demonstrating promising results that warrant further exploration of this compound's efficacy against tumor growth .

Q & A

Q. What are the key steps and optimal conditions for synthesizing tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate?

- Methodology : The synthesis involves introducing the tert-butyl carbamate group to a substituted pyridine core. A common approach uses tert-butyl chloroformate with a base (e.g., triethylamine) under anhydrous, inert conditions (N₂/Ar) to prevent hydrolysis. The reaction typically proceeds at low temperatures (0–5°C) to minimize side reactions . Example protocol:

- Dissolve 2-chloro-5-methylpyridin-3-amine in dry dichloromethane.

- Add triethylamine (1.1 eq) and tert-butyl chloroformate (1.05 eq) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Purify via column chromatography (hexane/ethyl acetate gradient).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR, focusing on the tert-butyl group (δ ~1.3 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (M.W. 256.73 g/mol) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .

- Avoid moisture: The carbamate group is hydrolytically sensitive; store under nitrogen at –20°C .

- In case of exposure, rinse skin/eyes with water and seek medical attention with the SDS .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights : The 2-chloro group acts as a leaving site for Suzuki-Miyaura couplings, while the 5-methyl group sterically hinders electrophilic substitution at the 4-position. For example, Pd-catalyzed coupling with boronic acids replaces the chloro group, enabling access to biaryl derivatives . Experimental Design :

- Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Optimize solvent (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) for yield.

Q. What stability challenges arise under varying pH and temperature conditions?

- Data Analysis :

- Acidic Conditions : Rapid hydrolysis of the carbamate occurs at pH < 3, generating CO₂ and tert-butanol .

- Thermal Stability : Decomposition above 80°C (TGA data) necessitates low-temperature reactions .

Contradiction Note : Some studies report stability in polar aprotic solvents (e.g., DMF) at 60°C for 12 hours, suggesting solvent-dependent degradation pathways .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The 4-position shows higher electron density, favoring electrophilic attack, while the 6-position is sterically shielded by the methyl group .

- Validate predictions experimentally via halogenation (e.g., NBS in CCl₄) and compare product ratios (HPLC) .

Q. What strategies mitigate side reactions during nucleophilic substitutions?

- Optimization Approaches :

- Use bulky bases (e.g., DBU) to deprotonate without nucleophilic interference.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。